molecular formula C8H13N3OS B11199117 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine

Cat. No.: B11199117
M. Wt: 199.28 g/mol
InChI Key: LAKSIEWLQSAWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2,6-dimethylmorpholine with 1,2,3-thiadiazole-5-carboxylic acid or its derivatives under specific conditions such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(1,2,3-thiadiazol-5-yl)morpholine is unique due to the combination of the morpholine and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2,6-dimethyl-4-(thiadiazol-5-yl)morpholine

InChI

InChI=1S/C8H13N3OS/c1-6-4-11(5-7(2)12-6)8-3-9-10-13-8/h3,6-7H,4-5H2,1-2H3

InChI Key

LAKSIEWLQSAWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=NS2

Origin of Product

United States

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